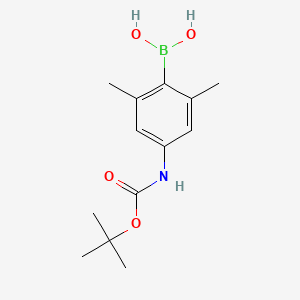

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid

Description

Properties

IUPAC Name |

[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-8-6-10(7-9(2)11(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCMLDOLGISAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681715 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-11-9 | |

| Record name | Carbamic acid, N-[4-borono-3,5-dimethylphenyl]-, C-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-2,6-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Amino-2,6-dimethylphenylboronic Acid

The precursor 4-amino-2,6-dimethylphenylboronic acid is synthesized via nitration and reduction or halogenation followed by borylation.

Nitration-Reduction Pathway

Nitration of 2,6-dimethylphenylboronic acid introduces a nitro group at position 4, guided by the meta-directing boronic acid. Subsequent reduction with hydrogen gas (H₂/Pd/C) or stannous chloride (SnCl₂/HCl) yields the amine.

Example Procedure :

Halogenation-Borylation Pathway

4-Bromo-2,6-dimethylaniline undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).

Example Conditions :

Boc Protection of the Amino Group

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

Optimized Protocol :

-

Reagents : Boc₂O (1.2 equiv), triethylamine (1.5 equiv)

-

Workup : Extraction with ethyl acetate and concentration yields the Boc-protected product (typical yield: 70–85%).

Route B: Miyaura Borylation of a Halogenated Boc-Protected Intermediate

Synthesis of 4-Bromo-2,6-dimethyl-N-Boc-aniline

Bromination of 2,6-dimethylaniline at position 4, followed by Boc protection, generates the key intermediate.

Bromination :

-

Yield : ~60% (isolated via column chromatography).

Boc Protection :

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation to install the boronic acid group.

Representative Conditions :

-

Catalyst : Pd(dppf)Cl₂ (2 mol%)

-

Boron Source : Bis(pinacolato)diboron (1.5 equiv)

-

Base : KOAc (3 equiv)

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Key Step | Boc protection post-borylation | Borylation post-Boc protection |

| Directing Effects | Boronic acid meta-directs nitration | Bromine para-directs borylation |

| Yield (Overall) | 50–60% | 55–65% |

| Complexity | Moderate (two-step borylation) | High (halogenation + borylation) |

| Scalability | Suitable for gram-scale | Limited by halogenation efficiency |

Reaction Optimization and Challenges

Boronic Acid Stability

The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:

Steric Hindrance

Methyl groups at positions 2 and 6 hinder Miyaura borylation. Mitigation involves:

Industrial and Research Applications

The compound’s utility in cross-coupling reactions is exemplified in pharmaceutical syntheses:

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds from Suzuki-Miyaura coupling.

Scientific Research Applications

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The following boronic acids share structural similarities but differ in substituent groups, influencing their reactivity and applications:

Key Observations:

Substituent Impact on Reactivity: The Boc-amino group in the target compound enhances stability for amine-containing intermediates but may reduce cross-coupling efficiency due to steric hindrance compared to simpler analogs like 2,6-dimethylphenylboronic acid . 2,6-Dimethylphenylboronic acid (without Boc protection) exhibits higher catalytic activity in CO₂ fixation due to accessible Brønsted acidity and lower steric bulk . TBS-protected analogs (e.g., BC-1159) are tailored for hydroxyl group protection, differing fundamentally from Boc’s amine protection .

Solubility and Stability :

- Boc and TBS groups improve solubility in organic solvents compared to unsubstituted analogs. However, the Boc group’s labile nature under acidic conditions limits its use in acidic reaction environments .

Biological Activity

4-(Tert-butoxycarbonylamino)-2,6-dimethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications. This compound exhibits unique properties due to the presence of the boron atom, which allows for interactions with various biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C13H20BNO4

- Molecular Weight : 253.12 g/mol

- CAS Number : 53216485

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction is primarily facilitated by the electrophilic nature of boron, allowing for the formation of stable complexes with hydroxyl-containing compounds. The biological implications of these interactions include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes by forming complexes that prevent substrate binding.

- Signal Transduction Modulation : Boronic acids can influence signaling pathways by interacting with proteins involved in cellular communication.

Biological Applications

- Anticancer Activity : Research indicates that boronic acids can serve as inhibitors of proteasomes and other cancer-related enzymes, potentially leading to apoptosis in cancer cells.

- Diabetes Management : Some studies suggest that derivatives of boronic acids may enhance insulin signaling pathways, providing a therapeutic avenue for diabetes treatment.

- Antiviral Properties : The compound's structure allows it to be explored as a potential inhibitor of viral proteases, which are critical for viral replication.

Case Studies

- HIV Protease Inhibition : A study demonstrated that a related boronic acid scaffold improved oxidative stability and maintained potency against HIV protease, suggesting that similar modifications could enhance the efficacy of this compound in antiviral applications .

- Protein Kinase Inhibition : Another investigation highlighted the use of boronic acids in developing selective inhibitors for protein kinases involved in cancer progression. The structural modifications in compounds like this compound could lead to enhanced selectivity and potency .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.